![molecular formula C47H72O15 B1248661 Avermectin B2b](/img/structure/B1248661.png)
Avermectin B2b
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Overview
Description
Avermectin B2b is an oligosaccharide.
Scientific Research Applications
Biological Effects and Mechanism of Action : Avermectins, including Avermectin B2b, exhibit a range of biological effects such as anthelmintic and insecticidal properties. They work by disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, amplifying the effects of glutamate on specific chloride channels. This group of compounds has shown potential in cancer, diabetes, and other metabolic disorders treatment (El-Saber Batiha et al., 2020).
Avermectin-sensitive Glutamate-gated Chloride Channel : Research on Caenorhabditis elegans identified an avermectin-sensitive glutamate-gated chloride channel. This study contributes to understanding the molecular target of avermectins and their mechanism of action (Cully et al., 1994).
Biosynthetic Pathway Engineering : Engineering of the aveC gene in Streptomyces avermitilis, a producer of avermectin and its analogs, resulted in improved production ratios of desired avermectin analogs. This research has significant implications for commercial production and the generation of novel avermectin derivatives (Stutzman-Engwall et al., 2003).
Heterologous Expression for Derivative Development : Efforts to clone and heterologously express the avermectin biosynthetic gene cluster aim to facilitate the development of new avermectin derivatives and advance studies in synthetic biology (Deng et al., 2017).
Impact on Ecosystem and Agricultural Applications : Avermectins, including Avermectin B2b, are used extensively in agriculture and animal husbandry due to their potent anthelmintic, insecticidal, and acaricidal properties. Their eco-toxicological effects, particularly in relation to soil and water ecosystems, are an area of ongoing research (Bai & Ogbourne, 2016).
Avermectin Production Enhancement : Studies show that overexpressing certain transporters can significantly enhance the production of avermectins in Streptomyces avermitilis, offering insights into increasing the efficiency of avermectin production for commercial use (Qiu et al., 2011).
properties
Product Name |
Avermectin B2b |
---|---|
Molecular Formula |
C47H72O15 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11+,25-14+,30-13+/t24-,27-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1 |
InChI Key |
ZPAKHHSWIYDSBJ-YAGODIQJSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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